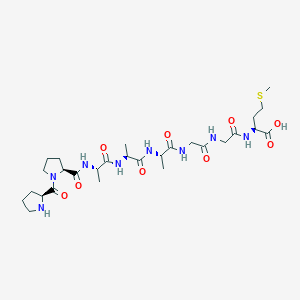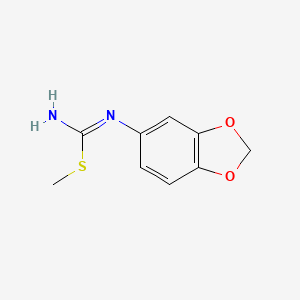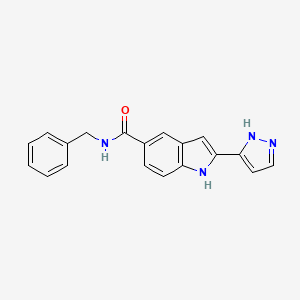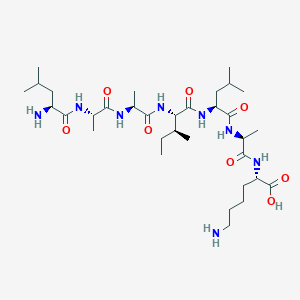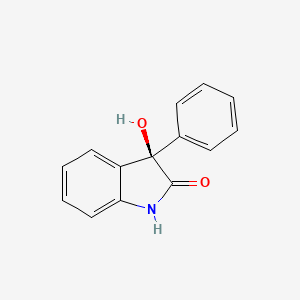
N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanediamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N1-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide is unique due to its specific combination of a chlorophenyl group and a phenyl-thiazole moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
828246-89-5 |
|---|---|
Fórmula molecular |
C18H14ClN3O2S |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-17(24)22-18-21-15(11-25-18)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Clave InChI |
XEEVUIVXDRFOLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



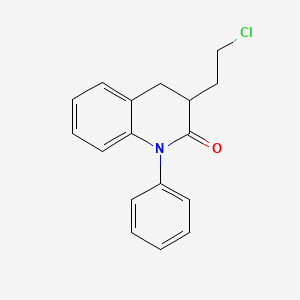

![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)
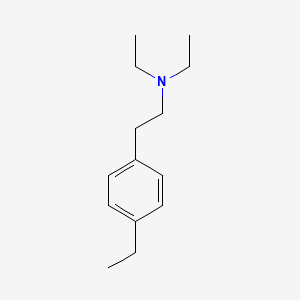
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)
